ethyl 4-(1-butyl-1H-benzimidazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzodiazoles and pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrimidine ring and subsequent functionalization to achieve the final product. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, ethyl 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(1-butylbenzimidazol-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H24N4O3/c1-4-6-11-23-14-10-8-7-9-13(14)21-17(23)16-15(18(24)26-5-2)12(3)20-19(25)22-16/h7-10,16H,4-6,11H2,1-3H3,(H2,20,22,25) |
InChI Key |
MSGUNHMOEHPPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3C(=C(NC(=O)N3)C)C(=O)OCC |
Origin of Product |
United States |
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